4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide
描述
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 1,6-dihydropyridazine core with distinct substituents:
- Position 1: 4-Methylphenyl group (enhancing lipophilicity).
- Position 4: Methoxy group (modulating electronic properties).
- Position 3: Carboxamide linked to a 4-(trifluoromethoxy)phenyl moiety (introducing electronegativity and metabolic stability).
The compound’s molecular formula is C₂₀H₁₅F₃N₃O₄ (molar mass: 418.35 g/mol).
属性
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-12-3-7-14(8-4-12)26-17(27)11-16(29-2)18(25-26)19(28)24-13-5-9-15(10-6-13)30-20(21,22)23/h3-11H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAFUZYUWAYPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Solvent and Catalyst Systems
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Key characterization data include:
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitutions at positions 2 and 5 are mitigated using directing groups (e.g., carboxylic acids).
- Trifluoromethoxy Stability : The electron-withdrawing trifluoromethoxy group necessitates inert atmospheres during coupling to prevent hydrolysis.
- Yield Optimization : Multi-step sequences benefit from telescoping (e.g., omitting intermediate isolation), improving overall yield from ~40% to >60%.
化学反应分析
Types of Reactions
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
科学研究应用
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 606.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a pyridazine ring and trifluoromethoxy substituents.
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of pyridazine compounds show promising results in inhibiting the growth of breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapy development .
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been tested for their efficacy against bacterial strains, showing potential as new antibiotics or adjunct therapies in treating infections .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of pyridazine derivatives and evaluated their anticancer properties against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis was conducted on related compounds to understand how different substituents influence biological activity. The presence of trifluoromethoxy groups was found to enhance the lipophilicity and cellular uptake of the compounds, leading to improved anticancer activity .
作用机制
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Table 1: Structural and Molecular Properties of Pyridazine Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group at R1 increases hydrophobicity relative to methyl () or phenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight : The target’s higher molar mass (418.35 g/mol) compared to (259.27 g/mol) and 5 (323.30 g/mol) suggests differences in bioavailability and drug-likeness .
Functional Group Impact on Bioactivity (Hypothetical)
- Trifluoromethoxy Group : Unlike the methoxy group in , the –OCF₃ group in the target compound may resist metabolic oxidation, prolonging biological half-life .
- Carboxamide vs. Imine: ’s methoxyimino methyl group introduces a planar imine structure, which could alter binding affinity in enzyme-active sites compared to the target’s carboxamide .
生物活性
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.36 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) has been identified as key mechanisms in mediating these effects .
2. Antitumor Activity
Compounds with structural similarities to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide have shown promising antitumor activity. For example, certain analogs have demonstrated potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1, by inducing apoptosis and inhibiting cell proliferation through mechanisms involving topoisomerase II inhibition .
3. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with key enzymes involved in inflammatory pathways and cancer progression, potentially leading to its therapeutic applications .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of related compounds, it was found that compounds similar to our target compound significantly reduced NO production in LPS-induced inflammatory models. The most effective analogs inhibited COX-2 expression and downregulated MAPK signaling pathways, suggesting a robust anti-inflammatory profile .
Case Study 2: Antitumor Efficacy
Another investigation focused on a series of pyridazine derivatives, revealing that several exhibited cytotoxic effects against human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, with some compounds showing IC50 values lower than established chemotherapeutics like etoposide .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.36 g/mol |
| Anti-inflammatory IC50 | Varies (specific analogs) |
| Antitumor IC50 | Varies (specific cell lines) |
常见问题
Q. What analytical techniques are recommended for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming molecular identity. For example:
- NMR : Assign proton and carbon signals to confirm substituent positions (e.g., methoxy, trifluoromethoxy groups) .
- MS : Validate molecular weight and fragmentation patterns to distinguish structural isomers .
- IR : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo group) .
Q. How can synthetic routes for this compound be optimized?
Multi-step synthesis requires careful control of reaction conditions:
- Step 1 : Formation of the dihydropyridazine core via cyclization (e.g., using hydrazine derivatives under reflux) .
- Step 2 : Introduction of substituents (e.g., trifluoromethoxy group via nucleophilic substitution at 60–80°C) .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) and maximize yield .
Q. What methods are used to determine solubility and thermal stability?
- Solubility : Measure in solvents (DMSO, ethanol) via UV-Vis spectroscopy with calibration curves .
- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition temperatures and phase transitions .
Q. How are analytical methods validated for purity assessment?
- HPLC/GC : Use certified reference standards and spike-recovery tests to validate accuracy.
- Calibration : Establish linearity (R² > 0.99) and precision (RSD < 2%) across triplicate runs .
Q. What protocols ensure compound stability during storage?
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Degradation Products : Identify by LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent Variation : Synthesize analogs with modified aryl/trifluoromethoxy groups and test in vitro (e.g., IC50 against kinase targets) .
- Data Correlation : Use molecular docking to link substituent electronegativity (e.g., CF3O− vs. CH3O−) to binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays) .
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to compare datasets and identify confounding variables (e.g., solvent effects) .
Q. How can the mechanism of action be investigated at the molecular level?
- Target Identification : Use pull-down assays with biotinylated probes and proteomics to isolate binding proteins .
- Kinetic Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff) to receptors .
Q. What computational methods support reaction pathway design for novel derivatives?
- Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) .
- Reaction Path Search : Combine computational screening (e.g., ICReDD’s workflow) with experimental validation to prioritize synthetic routes .
Q. How do heterogeneous vs. homogeneous reaction conditions impact catalytic modifications?
- Catalyst Screening : Test Pd/C, Ni-based catalysts for cross-coupling reactions; monitor yields via GC-MS .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for regioselectivity in substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
